

A Comparative Guide to the X-ray Crystallographic Analysis of (4-methoxyphenyl)diphenylmethanol

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Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315

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This guide provides a detailed comparison of the X-ray crystallographic analysis of **(4-methoxyphenyl)diphenylmethanol** and related triaryl compounds. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The following sections present crystallographic data, comprehensive experimental protocols, and a visualization of the analytical workflow.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction offer profound insights into molecular conformation and intermolecular interactions. The table below summarizes key crystallographic data for **(4-methoxyphenyl)diphenylmethanol** and a structurally related phosphine compound, (4-methoxyphenyl)diphenylphosphine, to highlight the influence of the central atom (carbon vs. phosphorus) on the crystal packing.

| Parameter | (4-methoxyphenyl)diphenylmethanol[1] | (4-methoxyphenyl)diphenylphosphine[2] |
|-------------------------|--|---|
| Empirical Formula | C ₂₀ H ₁₈ O ₂ | C ₁₉ H ₁₇ OP |
| Formula Weight | 290.35 | 292.3 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2 ₁ /c | Pbca |
| Unit Cell Dimensions | a = 18.068(4) Å, b = 5.868(2) Å, c = 30.298(7) Å, β = 106.18(2)° | a = 10.8879(4) Å, b = 11.8128(4) Å, c = 23.9654(14) Å |
| Volume (V) | 3083.5(14) Å ³ | 3082.3(2) Å ³ |
| Z (Molecules/Unit Cell) | 8 | 8 |
| Temperature | 223(2) K | 293 K |
| Radiation (λ) | Mo Kα (0.71073 Å) | Mo Kα (0.71073 Å) |
| Reflections Collected | 7111 | 33037 |
| Independent Reflections | 5406 | 3193 |
| Final R-factor (R1) | 0.057 | 0.042 |
| wR2 (all data) | 0.134 | 0.104 |

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves several critical steps, from crystal preparation to data analysis.[3] The protocols described below are representative of standard procedures for small organic molecules like **(4-methoxyphenyl)diphenylmethanol**.

Synthesis and Crystallization

High-quality single crystals are essential for a successful X-ray diffraction experiment.[3] For **(4-methoxyphenyl)diphenylmethanol** and its analogs, crystallization is typically achieved via slow evaporation from a suitable solvent.

- **Synthesis:** The compound is synthesized according to established organic chemistry protocols.
- **Crystallization:** The purified compound is dissolved in a solvent such as ethanol or a mixture of ethyl acetate and petroleum ether.[4] The solution is then allowed to evaporate slowly at room temperature. Over several days, single crystals suitable for X-ray analysis form.[2]

Data Collection

Once a suitable crystal (e.g., colorless, plate-shaped, approximately 0.40 x 0.40 x 0.15 mm) is obtained, it is mounted on a goniometer head for data collection.[5]

- **Mounting:** The crystal is mounted on a glass fiber or loop using grease or oil.[5][6]
- **Cooling:** The crystal is cooled to a low temperature (e.g., -93 °C or 180 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.[5][6]
- **Diffractometer:** Data is collected on an automated X-ray diffractometer, such as a Bruker SMART CCD 1000, equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$).[5][6]
- **Data Acquisition:** The diffractometer collects a series of diffraction images as the crystal is rotated.[7] The instrument records the angles and intensities of thousands of diffracted X-ray beams, creating a unique diffraction pattern.[7]

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the crystal.

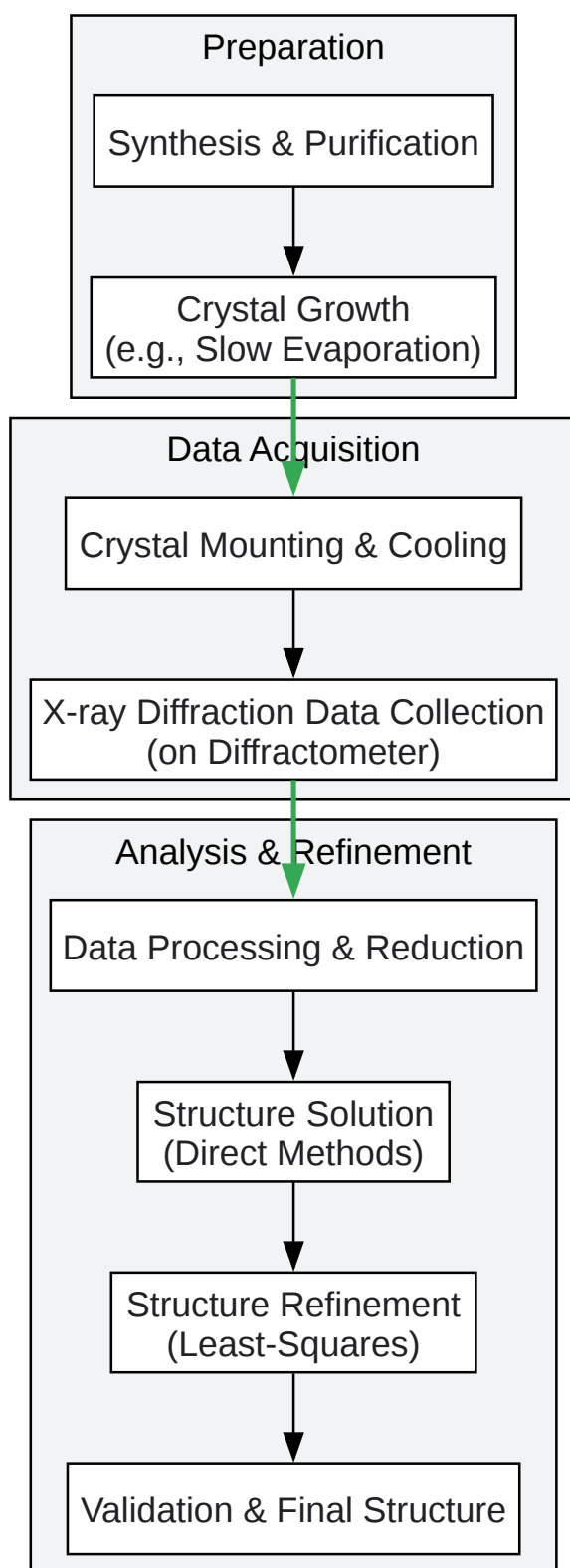
- **Data Reduction:** The raw intensity data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software like SAINT-Plus.[5] Absorption corrections may be applied using programs such as SADABS.[5]
- **Structure Solution:** The crystal structure is solved using direct methods with software like SIR92 or SHELXS.[1] This step provides an initial electron density map and a preliminary model of the molecular structure.

- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares on F^2 with programs like SHELXL93.^[1] In this iterative process, the positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^{[1][5]} The refinement converges to final R-factors (e.g., R1, wR2) that indicate the quality of the fit between the calculated and observed data.^[6]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the logical progression of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation. This process is the gold standard for determining the three-dimensional atomic arrangement of a molecule.^[3]



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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com